Paenilagicin

Beschreibung

BenchChem offers high-quality Paenilagicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paenilagicin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

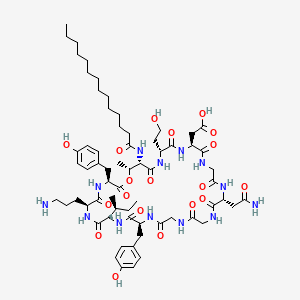

Molekularformel |

C65H99N13O19 |

|---|---|

Molekulargewicht |

1366.6 g/mol |

IUPAC-Name |

2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |

InChI |

InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1 |

InChI-Schlüssel |

IPRMOMPOTBXTPH-ICSYTXQHSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Paenilagicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Paenilagicin, a lantibiotic antimicrobial peptide. The document details its microbial origin, biosynthetic pathway, mechanism of action, and protocols for its isolation and characterization. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Introduction and Origin

Paenilagicin, likely a novel compound, is closely related to the lantibiotic Paenilan . This guide will focus on Paenilan as a representative molecule, given the current availability of scientific literature. Paenilan is a class I lantibiotic produced by the bacterium Paenibacillus polymyxa E681.[1][2] This bacterium was originally isolated from the roots of winter barley in South Korea.[3] Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids, such as lanthionine and methyllanthionine. These modifications play a crucial role in their structure and antimicrobial activity.

Paenibacillus polymyxa is a Gram-positive, endospore-forming bacterium commonly found in soil and plant rhizospheres.[3] It is known for its ability to produce a variety of antimicrobial compounds, including polymyxins and fusaricidins, in addition to lantibiotics like Paenilan.[3][4]

Biosynthesis of Paenilan

The biosynthesis of Paenilan is governed by a dedicated gene cluster, designated as the pnl cluster, which spans approximately 11.7 kb and contains 11 open reading frames (ORFs).[1][2][5] The functions of the genes within this cluster are detailed in the table below.

Table 1: Genes in the Paenilan Biosynthetic Cluster and Their Functions

| Gene | Predicted Function |

| pnlA | Encodes the precursor peptide (pre-Paenilan) |

| pnlB | Dehydratase, involved in the modification of serine and threonine residues |

| pnlC1 | Cyclase, involved in the formation of thioether bridges |

| pnlC2 | Cyclase, also involved in thioether bridge formation |

| pnlT | ABC transporter, responsible for the export of Paenilan |

| pnlR2 | Transcriptional response regulator |

| pnlK | Sensor histidine kinase |

| pnlF | ABC transporter ATP-binding protein |

| pnlG | ABC transporter permease |

| pnlE | ABC transporter permease |

| pnlN | Putative acetylase (in the related Paenibacillin cluster) |

The biosynthetic pathway of Paenilan begins with the ribosomal synthesis of the precursor peptide, PnlA. This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the core peptide through the subsequent modification and transport machinery.

The pnlB gene product, a dehydratase, then modifies specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the cyclases encoded by pnlC1 and pnlC2 catalyze the formation of thioether bridges by linking cysteine residues to the dehydroamino acids.

Following these modifications, the leader peptide is cleaved, and the mature Paenilan is exported out of the cell by an ABC transporter system, which includes the components encoded by pnlT, pnlF, pnlG, and pnlE. The pnlR2 and pnlK genes likely constitute a two-component regulatory system that controls the expression of the biosynthetic genes.

Caption: Biosynthetic pathway of Paenilan.

Antimicrobial Activity and Mechanism of Action

Paenilan exhibits antimicrobial activity primarily against Gram-positive bacteria.[1][2] While specific MIC values for Paenilan are not extensively reported, the related lantibiotic Paenibacillin has demonstrated potent activity against various pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Paenibacillin against Selected Gram-Positive Bacteria

| Bacterial Strain | MIC (µM) |

| Staphylococcus aureus | 0.1 - 1.56 |

| Enterococcus spp. | 0.1 - 1.56 |

Note: Data is for Paenibacillin, a closely related lantibiotic.[6]

The mechanism of action of lantibiotics like Paenilan and Paenibacillin involves interaction with the bacterial cell membrane. It is proposed that these peptides bind to lipid II, a precursor molecule in the biosynthesis of peptidoglycan. This binding can inhibit cell wall synthesis and lead to the formation of pores in the cell membrane, causing depolarization and ultimately cell death.[6] This dual mode of action makes the development of resistance more challenging for bacteria.

Caption: Proposed mechanism of action of Paenilan.

Experimental Protocols

Cultivation of Paenibacillus polymyxa E681 for Paenilan Production

-

Strain: Paenibacillus polymyxa E681 (or a genetically modified strain like EPT14 which only produces Paenilan).[1]

-

Media: Tryptic Soy Broth (TSB) or a suitable production medium.

-

Culture Conditions: Inoculate the medium with a fresh culture of P. polymyxa E681. Incubate at 30°C with shaking for 24-48 hours.

-

Monitoring: Monitor bacterial growth by measuring optical density at 600 nm (OD600). Production of Paenilan typically occurs during the late exponential to early stationary phase.

Isolation and Purification of Paenilan

The following protocol is a general guideline based on the published method for Paenilan purification.[1][2]

-

Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.

-

Solvent Partitioning: Extract the culture supernatant with an equal volume of a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic phase.

-

Solid-Phase Extraction:

-

Equilibrate an ODS (octadecyl-silica) silica gel column with methanol and then with deionized water.

-

Load the aqueous phase from the solvent partitioning step onto the column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute Paenilan with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and test for antimicrobial activity using a well-diffusion assay against a sensitive indicator strain (e.g., Micrococcus luteus).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the solid-phase extraction step and concentrate them under vacuum.

-

Inject the concentrated sample onto a preparative C18 RP-HPLC column.

-

Elute with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at 220 nm and collect the peaks corresponding to Paenilan.

-

Confirm the purity and identity of the purified Paenilan using mass spectrometry.

-

Caption: General workflow for the purification of Paenilan.

Conclusion

Paenilagicin, represented by the well-characterized lantibiotic Paenilan, is a promising antimicrobial peptide with a unique structure and a potent mechanism of action against Gram-positive bacteria. Its biosynthesis via a dedicated gene cluster in Paenibacillus polymyxa E681 offers opportunities for genetic engineering to enhance production and potentially create novel derivatives with improved therapeutic properties. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its potential as a next-generation antibiotic.

References

- 1. Identification of the biosynthesis gene cluster for the novel lantibiotic paenilan from Paenibacillus polymyxa E681 and characterization of its product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chronicle of a Soil Bacterium: Paenibacillus polymyxa E681 as a Tiny Guardian of Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro studies on a natural lantibiotic, paenibacillin: A new-generation antibacterial drug candidate to overcome multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Paenilamicin: A Potent Antimicrobial from the Honeybee Pathogen Paenibacillus larvae

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Paenibacillus larvae, a Gram-positive, spore-forming bacterium, is the causative agent of American Foulbrood (AFB), a devastating and highly contagious disease of honeybee larvae.[1] In the competitive microbial environment of a honeybee colony and the larval gut, P. larvae produces a variety of secondary metabolites to outcompete other microorganisms. Among these is Paenilamicin, a potent hybrid nonribosomal peptide-polyketide with significant antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, characterization, and mechanism of action of Paenilamicin, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Isolation

The discovery of Paenilamicin stemmed from the investigation of the antimicrobial activity of P. larvae culture supernatants. Initial studies demonstrated that these supernatants inhibited the growth of various bacteria and fungi, including Bacillus subtilis, Paenibacillus alvei, and Fusarium oxysporum.[2] This activity was attributed to a then-unknown secondary metabolite.

Experimental Protocols

1. Cultivation of Paenibacillus larvae

-

P. larvae strains, such as DSM25430 (ERIC II), are typically cultivated on Columbia sheep blood agar (CSA) plates at 37°C for 2-3 days.[3]

-

For secondary metabolite production, a single colony is used to inoculate a preculture of 10 mL MYPGP liquid broth and grown overnight.

-

This preculture is then used to inoculate a 50 mL main culture of MYPGP broth to a final optical density at 600 nm (OD600) of 0.001.

-

The main culture is incubated at 30°C with gentle shaking (80 rpm) for 72 hours.[3]

-

Following incubation, the culture is centrifuged at 3200 x g for 10 minutes at 4°C to separate the supernatant containing the secreted metabolites.[3]

2. Isolation and Purification of Paenilamicin

-

Solid-Phase Extraction: The culture supernatant is subjected to polarity-based fractionation using XAD-16 resin. This step is crucial to remove interfering matrix components.[3]

-

High-Performance Liquid Chromatography (HPLC): The fraction containing Paenilamicin is further purified by reversed-phase HPLC. A common method involves a linear gradient elution with water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 2 mL/min. The gradient for the organic solvent (acetonitrile) typically ranges from 5% to 100% over 10 minutes, followed by an isocratic elution.[1]

Experimental Workflow for Paenilamicin Isolation

Caption: A flowchart illustrating the key steps in the cultivation of P. larvae and the subsequent isolation and purification of Paenilamicin.

Structural Elucidation

The chemical structure of Paenilamicin was elucidated using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed that Paenilamicin is a complex hybrid molecule composed of a polyketide and a nonribosomally synthesized peptide. Several variants have been identified, including Paenilamicin A1, A2, B1, and B2, which differ in their amino acid composition.

Experimental Protocols

1. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the molecular weights of the different Paenilamicin variants. For example, analysis of wild-type P. larvae supernatant fractions can reveal peaks corresponding to the twofold charge state of Paenilamicins.[4]

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides accurate mass measurements, which are essential for determining the elemental composition of the molecule.

-

Tandem MS (MS/MS): Fragmentation analysis by tandem MS helps to sequence the peptide portions of the molecule and identify the constituent amino acids and other building blocks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D and 2D NMR: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure and stereochemistry of Paenilamicin.[5][6]

-

Sample Preparation: For NMR analysis, purified Paenilamicin is dissolved in a suitable deuterated solvent, such as DMSO-d6.[7]

Biological Activity and Quantitative Data

Paenilamicin exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. It has been shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with activity reported to be four times greater than that of ciprofloxacin.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Paenilamicin Variants

| Organism | Paenilamicin Variant | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not specified | - | [8] |

| Bacillus subtilis | Not specified | - | [8] |

| Aspergillus fumigatus | Not specified | - | [8] |

| Sporobolomyces salmonicolor | Not specified | - | [8] |

Note: Specific MIC values for different variants against a comprehensive panel of microbes are not consistently reported in a single source. The table will be updated as more consolidated data becomes available.

Mechanism of Action

Paenilamicin acts as a protein synthesis inhibitor. Structural and biochemical studies have revealed that it targets the small (30S) subunit of the bacterial ribosome.[3][9]

Signaling Pathway: Inhibition of Protein Synthesis

Paenilamicin binds to a unique site on the 30S ribosomal subunit, located between the A- and P-sites. This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome during the elongation phase of protein synthesis.[3] The presence of a tRNA in the A-site is critical for the stable binding of Paenilamicin.[3]

Diagram of Paenilamicin's Mechanism of Action

Caption: A diagram illustrating how Paenilamicin binds to the 30S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis.

Experimental Protocol

In Vitro Protein Synthesis Inhibition Assay

-

Cell-Free Translation System: The inhibitory effect of Paenilamicin on protein synthesis can be quantified using a commercially available E. coli cell-free transcription-translation system.

-

Reporter Gene: A common approach is to use a reporter gene, such as luciferase, to monitor protein synthesis.

-

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's protocol.

-

Add varying concentrations of Paenilamicin to the reactions.

-

Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

-

Incubate the reactions to allow for transcription and translation.

-

Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve. Paenilamicin has been shown to have an IC50 of 0.4 µM in an E. coli in vitro translation system.[10]

-

Biosynthesis of Paenilamicin

Paenilamicin is synthesized by a large, multi-modular enzyme complex encoded by the pam gene cluster. This cluster contains genes for both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), reflecting the hybrid nature of the final product.

The pam gene cluster spans approximately 60 kb and includes five NRPS genes, two PKS genes, and two hybrid NRPS/PKS genes.[3] The modular nature of these enzymes allows for the sequential addition of amino acid and acyl-CoA extender units to build the complex Paenilamicin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Paenilagicin: A Secondary Metabolite of Paenibacillus larvae with Potent Antimicrobial Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paenilagicin, a potent secondary metabolite produced by the Gram-positive bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, has emerged as a promising antimicrobial agent. This technical guide provides an in-depth overview of Paenilagicin, covering its biosynthesis, mechanism of action, and biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide includes a compilation of quantitative data on its bioactivity, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.

Introduction

Paenibacillus larvae is a spore-forming bacterium responsible for American Foulbrood, a devastating disease affecting honeybee colonies worldwide. In its competition for ecological niches, P. larvae produces a variety of secondary metabolites, including the nonribosomal peptide-polyketide hybrid, Paenilagicin (also referred to as Paenilamicin).[1][2] This complex natural product exhibits significant antibacterial, antifungal, and cytotoxic properties, making it a subject of considerable interest for the development of new therapeutic agents.[2][3]

Chemical Structure and Biosynthesis

Paenilagicin is a complex hybrid molecule synthesized by a nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene cluster in P. larvae.[1][3] Its unique structure is the basis for its biological activity and provides insights into the intricate biosynthetic machinery of its producing organism.[3]

Biological Activities and Quantitative Data

Paenilagicin has demonstrated a broad spectrum of biological activities, including potent inhibition of bacterial and fungal growth, as well as cytotoxic effects against certain cell lines.

Antimicrobial Activity

Paenilagicin is active against a range of Gram-positive bacteria and has also shown antifungal properties.[4][5] While specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the available literature, qualitative studies have demonstrated its inhibitory effects against various microorganisms.

Table 1: Qualitative Antimicrobial Spectrum of Paenilagicin

| Target Microorganism | Activity | Reference(s) |

| Paenibacillus alvei | Inhibitory | [1][4] |

| Bacillus subtilis | Inhibitory | [1][4] |

| Bacillus licheniformis | Inhibitory | [1][4] |

| Bacillus megaterium | Inhibitory | [1][4] |

| Staphylococcus aureus (including MRSA) | Inhibitory | [5] |

| Saccharomyces cerevisiae | Inhibitory | [1][4] |

| Pichia pastoris | Inhibitory | [1][4] |

| Fusarium oxysporum | Inhibitory | [1][4] |

| Sporobolomyces salmonicolor | Inhibitory | [5] |

| Aspergillus fumigatus | Inhibitory | [5] |

Cytotoxicity

Paenilagicin has been shown to exhibit cytotoxic effects. An in vitro study demonstrated a significant decrease in the viability of the BTI-Tn-5B1-4 insect cell line upon exposure to Paenilagicin.[1] However, no cytotoxicity was observed against NIH/3T3 murine fibroblast cells.[6]

Inhibition of Protein Synthesis

The primary mechanism of action of Paenilagicin is the inhibition of protein synthesis. It has been shown to be a potent inhibitor of in vitro translation in E. coli systems.

Table 2: In Vitro Translation Inhibition of Paenilagicin

| Parameter | Value | Reference |

| IC50 (PamB2) | 0.4 µM | [7] |

Mechanism of Action: Inhibition of Protein Synthesis

Recent structural studies have elucidated the molecular mechanism by which Paenilagicin inhibits protein synthesis. Paenilagicin binds to a unique site on the small (30S) ribosomal subunit, distinct from other known antibiotic binding sites.[8] This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, a critical step in the elongation phase of protein synthesis.[8]

References

- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paenilamicins are context-specific translocation inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Paenibacillin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Paenibacillin, a potent lantibiotic produced by Paenibacillus polymyxa, has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, including notable pathogens like Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of paenibacillin, detailing the genetic architecture, key enzymatic steps, and available quantitative data. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic and experimental workflows, offering a valuable resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.

The Paenibacillin Biosynthetic Gene Cluster (pae)

The genetic blueprint for paenibacillin biosynthesis is encoded within a dedicated gene cluster, designated as the pae cluster. Analysis of the P. polymyxa genome has revealed that this cluster spans approximately 11.7 kilobases (kb) and comprises 11 open reading frames (ORFs).[1][2] These genes orchestrate the production, modification, regulation, immunity, and transport of the lantibiotic.

The core components of the pae gene cluster include:

-

paeA : The structural gene encoding the precursor peptide, pre-paenibacillin.

-

paeB : Encodes a lantibiotic dehydratase, a crucial enzyme responsible for the post-translational modification of the precursor peptide. Disruption of this gene has been shown to completely abolish paenibacillin production.[1][2]

-

paeN : Encodes a putative acetylase responsible for the unique N-terminal acetylation of paenibacillin, a key structural feature of the mature molecule.[1][2]

Additional genes within the cluster are predicted to be involved in processing, transport, and self-immunity, functions typical of lantibiotic biosynthesis gene clusters.

The Biosynthetic Pathway of Paenibacillin

The biosynthesis of paenibacillin is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, pre-paenibacillin, from the paeA gene. This precursor peptide consists of an N-terminal leader peptide and a C-terminal propeptide region. The propeptide is then subjected to a series of post-translational modifications, followed by cleavage of the leader peptide and transport out of the cell.

The key steps in the pathway are:

-

Ribosomal Synthesis of Pre-paenibacillin (PaeA): The paeA gene is transcribed and translated to produce the linear precursor peptide.

-

Post-Translational Modification:

-

Dehydration: The lantibiotic dehydratase, PaeB, catalyzes the dehydration of specific serine and threonine residues within the propeptide region to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: A cyclase (putatively encoded within the pae cluster) catalyzes the intramolecular addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether cross-links (lanthionine and methyllanthionine bridges) of lantibiotics.

-

-

Proteolytic Cleavage: A protease (putatively encoded within the pae cluster) removes the N-terminal leader peptide from the modified propeptide, yielding the core paenibacillin molecule.

-

N-terminal Acetylation: The PaeN acetylase catalyzes the transfer of an acetyl group to the N-terminus of the mature peptide. This is a distinguishing feature of paenibacillin.[1][2]

-

Transport: An ABC transporter, likely encoded by genes within the pae cluster, exports the mature, acetylated paenibacillin out of the bacterial cell.

The following diagram illustrates the proposed biosynthetic pathway of paenibacillin:

Quantitative Data

Quantitative analysis of paenibacillin production is crucial for optimizing fermentation processes and for preclinical and clinical development. The following tables summarize the available quantitative data.

Table 1: Molecular and Genetic Properties of Paenibacillin and its Biosynthetic Gene Cluster

| Parameter | Value | Reference |

| Paenibacillin | ||

| Molecular Mass | 2,983 Da | |

| pae Gene Cluster | ||

| Size | 11.7 kb | [1][2] |

| Number of ORFs | 11 | [1][2] |

Table 2: Paenibacillin Production Yields under Different Conditions

| Strain / Condition | Paenibacillin Concentration / Yield | Fold Increase | Reference |

| P. polymyxa OSY-DF (Wild-type) | Low but detectable levels | - | |

| P. polymyxa OSY-EC (Mutant) | 5-fold higher titer than wild-type | 5x | |

| Bioreactor without foam collection | 16 µg/mL | - | [3] |

| Bioreactor with continuous foam separation (optimized) | 743 µg/mL | 46.4x | [3] |

| Total yield without foam collection | 6400 µg / 400 mL bioreaction | - | [3] |

| Total yield with continuous foam separation (optimized) | 12,674 µg / 400 mL bioreaction | ~2x | [3] |

| P. polymyxa OSY-DF (cELISA) | 0.122–0.212 µg/mL | - | |

| P. polymyxa OSY-EC (cELISA) | 0.248–0.276 µg/mL | ~1.3-2.3x |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of paenibacillin biosynthesis.

Identification of the pae Gene Cluster

a) Polymerase Chain Reaction (PCR) Analysis:

-

Primer Design: Design primers based on conserved regions of known lantibiotic biosynthesis genes.

-

PCR Amplification: Perform PCR using genomic DNA isolated from P. polymyxa as the template.

-

Sequence Analysis: Sequence the PCR amplicons and compare them to known lantibiotic gene sequences in databases.

b) Whole Genome Sequencing:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from P. polymyxa.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing (e.g., Illumina).

-

Genome Assembly and Annotation: Assemble the sequencing reads to obtain the complete genome sequence. Annotate the genome to identify ORFs.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to identify and analyze secondary metabolite biosynthetic gene clusters within the genome.[4]

Gene Disruption for Functional Analysis

-

Construct a Disruption Vector: Clone a selectable marker (e.g., an antibiotic resistance gene) into a vector, flanked by regions homologous to the target gene (e.g., paeB).

-

Transformation: Introduce the disruption vector into P. polymyxa via a suitable transformation method (e.g., electroporation).

-

Selection and Verification: Select for transformants that have undergone homologous recombination, resulting in the disruption of the target gene. Verify the disruption by PCR and sequencing.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of paenibacillin production using bioassays or mass spectrometry.

Production and Purification of Paenibacillin

a) Fermentation:

-

Inoculum Preparation: Grow a seed culture of P. polymyxa in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Bioreactor Cultivation: Inoculate a bioreactor containing the production medium. Optimize fermentation parameters such as temperature, pH, aeration, and agitation to maximize paenibacillin yield.[3]

-

Continuous Foam Separation (Optional but Recommended): To enhance recovery, continuously collect the foam generated during fermentation, as paenibacillin preferentially partitions into the foam.[3]

b) Purification:

-

Cell Removal: Centrifuge the fermentation broth to remove bacterial cells.

-

Extraction: Extract the paenibacillin from the supernatant or the collected foamate using solvent extraction or solid-phase extraction.

-

Chromatography: Purify the paenibacillin using a combination of chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantification of Paenibacillin

a) Antimicrobial Bioassay:

-

Indicator Strain: Use a sensitive indicator strain, such as Listeria innocua.

-

Well Diffusion Assay: Prepare a lawn of the indicator strain on an agar plate. Add serial dilutions of the paenibacillin-containing sample to wells punched in the agar.

-

Zone of Inhibition: Incubate the plate and measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the concentration of paenibacillin.

b) Competitive Enzyme-Linked Immunosorbent Assay (cELISA):

-

Antibody Production: Generate polyclonal or monoclonal antibodies specific to paenibacillin.

-

Assay Development: Develop a competitive ELISA format where free paenibacillin in the sample competes with a paenibacillin-conjugate for binding to the antibody.

-

Quantification: The signal generated is inversely proportional to the amount of paenibacillin in the sample. This method offers high sensitivity and specificity.

The following diagram illustrates a general experimental workflow for the study of paenibacillin:

Conclusion and Future Directions

The biosynthesis of paenibacillin presents a fascinating example of ribosomal peptide synthesis coupled with intricate post-translational modifications. The identification and characterization of the pae gene cluster have provided a solid foundation for understanding and manipulating the production of this promising antimicrobial. While significant progress has been made in optimizing production yields, a detailed biochemical characterization of the individual enzymes in the pathway, including their kinetic parameters, remains an area for future investigation. Such studies will be instrumental in the heterologous expression and engineering of the paenibacillin biosynthetic pathway for industrial-scale production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to contribute to this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximizing Recovery of Paenibacillin, a Bacterially Produced Lantibiotic, Using Continuous Foam Separation from Bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Paenilagicin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paenilagicin, a potent antimicrobial agent, has garnered significant interest within the scientific community for its unique chemical architecture and broad spectrum of activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Paenilagicin. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action as a ribosome inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapeutics.

Chemical Structure and Physicochemical Properties

Paenilagicin is a member of the paenilamicin family of antibiotics, which are complex polycationic hybrid molecules composed of non-ribosomal peptide and polyketide moieties. These compounds are produced by the bacterium Paenibacillus larvae, a pathogen known to cause American Foulbrood in honeybees.[1][2] The core structure of paenilamicins, and by extension Paenilagicin, features unnatural hydroxylated and N-methylated building blocks, D-amino acids, and a spermidine moiety.

The paenilamicin family includes several variants, primarily classified into A and B series, which differ at the N-terminus. The A series possesses a cadaverine side-chain, while the B series incorporates a guanidine-containing agmatine residue. Further variation is introduced at an internal position with either a D-Lysine (series 1) or a D-Ornithine (series 2) residue.

Table 1: Physicochemical Properties of Paenilamicin Variants

| Property | Paenilamicin A1 | Paenilamicin A2 | Paenilamicin B1 | Paenilamicin B2 |

| Molecular Formula | C48H88N12O11 | C47H86N12O11 | C49H90N14O11 | C48H88N14O11 |

| Molecular Weight (Da) | 1009.6 | 995.6 | 1037.6 | 1023.6 |

| General Structure | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid | Polycationic peptide-polyketide hybrid |

| Key Structural Features | Cadaverine, D-Lysine | Cadaverine, D-Ornithine | Agmatine, D-Lysine | Agmatine, D-Ornithine |

Biological Properties and Activity

Paenilagicin exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. Its efficacy has been demonstrated against clinically relevant pathogens, highlighting its potential as a lead compound for the development of new antibiotics.

Antibacterial and Antifungal Activity

The antimicrobial activity of Paenilagicin and its analogs is attributed to their ability to disrupt essential cellular processes in susceptible microorganisms.

Table 2: Antimicrobial Activity of Paenilamicins (Minimum Inhibitory Concentration - MIC in µg/mL)

| Organism | Paenilamicin Variant | MIC (µg/mL) | Reference |

| Bacillus megaterium | Not specified | - | [1] |

| Bacillus licheniformis | Not specified | - | [1] |

| Paenibacillus alvei | Not specified | - | [1] |

| Pichia pastoris | Not specified | - | [1] |

| Fusarium oxysporum | Not specified | - | [1] |

Note: Specific MIC values for Paenilagicin were not available in the searched literature. The table indicates organisms against which paenilamicins have shown activity.

Cytotoxicity

Paenilagicin has also demonstrated cytotoxic activity against insect cell lines, suggesting a broader biological activity profile that warrants further investigation for potential therapeutic applications and toxicological assessment.

Table 3: Cytotoxicity of Paenilamicin (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Reference |

| Escherichia coli (in vitro translation) | Paenilamicin B2 | 0.4 | [3] |

| Escherichia coli (in vitro translation) | Paenilamicin B2 (6S-config.) | 2.9 | [3] |

| Escherichia coli (in vitro translation) | N-acetylated Paenilamicin B2 | 31.9 | [3] |

Mechanism of Action: Ribosome Inhibition

The primary mechanism of action of Paenilagicin is the inhibition of protein synthesis through direct interaction with the bacterial ribosome. Specifically, it acts as a translocation inhibitor. Paenilagicin binds to the 30S ribosomal subunit in a unique site located between the A- and P-site tRNAs. This binding event interferes with the movement of mRNA and tRNAs through the ribosome during the elongation phase of translation, ultimately leading to a cessation of protein synthesis and bacterial cell death. The presence of an A-site tRNA is crucial for the stable binding of paenilamicin to the ribosome.

Caption: Mechanism of Paenilagicin as a translocation inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Paenilagicin.

Total Synthesis of Paenilamicin B2

The total synthesis of paenilamicin B2 is a complex, multi-step process. A convergent synthesis approach has been successfully employed. While a detailed step-by-step guide is beyond the scope of this document, the general strategy involves the synthesis of key fragments followed by their assembly. For detailed experimental procedures, spectral data, and full characterization, it is recommended to consult the supplementary information of the primary literature.[4]

Caption: General workflow for the total synthesis of Paenilamicin B2.

Agar Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of Paenilagicin.

-

Preparation of Microbial Culture: A culture of the test microorganism is prepared by inoculating it into a suitable growth medium (e.g., LB or MYPGP broth) and incubating under optimal conditions (e.g., 37°C with shaking) until it reaches the desired growth phase.

-

Inoculation of Agar Plates: A sterile cotton swab is used to evenly spread the microbial suspension across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn.

-

Application of Test Compound:

-

Disk Diffusion: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of Paenilagicin solution. The disks are then placed on the surface of the inoculated agar.

-

Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume (e.g., 20-100 µL) of the Paenilagicin solution is added to each well.

-

-

Incubation: The plates are incubated under conditions suitable for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast, 27°C for fungi) for a specified period (e.g., overnight for bacteria, 2-3 days for fungi).[1]

-

Observation: The plates are examined for the presence of a clear zone of inhibition around the disk or well, indicating that the growth of the microorganism has been inhibited. The diameter of the inhibition zone is measured.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution or agar dilution methods are commonly used.

-

Serial Dilution: A series of two-fold dilutions of Paenilagicin are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

-

Observation: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of Paenilagicin in which no visible growth is observed.

Cytotoxicity Assay

This assay is used to determine the cytotoxic effect of Paenilagicin on insect cell lines.

-

Cell Culture: An insect cell line (e.g., BTI-Tn-5B1-4) is maintained in a suitable culture medium (e.g., serum-free Sf 900II medium) at an appropriate temperature (e.g., 27°C).[1]

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density.

-

Treatment: The cells are treated with various concentrations of Paenilagicin. A positive control (e.g., cell lysis buffer) and a negative control (medium with solvent) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the negative control, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined.

In Vitro Translation Inhibition Assay

This assay is used to confirm the inhibitory effect of Paenilagicin on protein synthesis.

-

Reaction Setup: An in vitro protein synthesis system (e.g., PURExpress) is used. The reaction mixture contains all the necessary components for transcription and translation.

-

Template Addition: A specific mRNA template (e.g., encoding a reporter protein like luciferase) is added to the reaction mixture.

-

Inhibitor Addition: Different concentrations of Paenilagicin are added to the reaction tubes.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.[3]

-

Detection: The amount of synthesized protein is quantified. For a luciferase reporter, this can be done by adding luciferin and measuring the resulting luminescence.

-

Data Analysis: The level of protein synthesis inhibition is calculated for each concentration of Paenilagicin, and the IC50 value is determined.

Conclusion

Paenilagicin represents a promising class of antimicrobial compounds with a unique structure and a potent mechanism of action. Its ability to inhibit bacterial protein synthesis by targeting the ribosome makes it an attractive candidate for further investigation and development in the ongoing battle against antimicrobial resistance. The detailed information and experimental protocols provided in this technical guide are intended to facilitate future research into this important molecule and its analogs, ultimately contributing to the development of new and effective therapeutic agents.

References

- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Cytotoxic Effects of Polymyxins on Eukaryotic Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Paenilagicin" did not yield specific results. This guide focuses on the well-documented cytotoxic effects of polymyxins (Polymyxin B and Colistin), a class of antibiotics produced by the bacterium Paenibacillus polymyxa, to provide a representative technical overview.

Introduction

Polymyxins, including Polymyxin B and Colistin (Polymyxin E), are a last-resort class of polypeptide antibiotics effective against multidrug-resistant Gram-negative bacteria.[1][2] Despite their potent bactericidal activity, their clinical application is significantly limited by dose-dependent toxicities, most notably nephrotoxicity and neurotoxicity.[2][3][4] This guide provides an in-depth analysis of the cytotoxic effects of polymyxins on eukaryotic cells, focusing on the quantitative measures of this toxicity, the underlying molecular mechanisms and signaling pathways, and the detailed experimental protocols used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic effects of Polymyxin B and Colistin have been quantified across various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to measure the potency of a compound in inhibiting cell viability and inducing a biological response, respectively. The following tables summarize the reported values for Polymyxin B and Colistin in different cell types.

Table 1: EC50 Values for Polymyxin B-Induced Apoptosis

| Cell Line | Cell Type | EC50 (95% CI) | Reference |

| THP-1-dM | Human macrophage-like | 751.8 µM (692.1 to 816.6 µM) | [1][5] |

| HL-60-dN | Human neutrophil-like | 175.4 µM (154.8 to 198.7 µM) | [1][5] |

| NRK-52E | Rat kidney proximal tubular | 1.05 mM (0.91 to 1.22 mM) | [2][6] |

| HK-2 | Human kidney proximal tubular | 0.35 mM (0.29 to 0.42 mM) | [2][6] |

| A549 | Human lung epithelial | 1.74 mM (1.60 to 1.90 mM) | [7] |

Table 2: IC50 Values for Polymyxin B and Colistin

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Polymyxin B | N2a | Mouse neuroblastoma | 127 µM | [8] |

| Colistin | N2a | Mouse neuroblastoma | 183 µM | [8] |

| Polymyxin B | RSC96 | Rat Schwann cells | 579 µM | [8] |

| Colistin | RSC96 | Rat Schwann cells | 810 µM | [8] |

Table 3: Caspase Activation in Polymyxin-Treated Cells

| Compound | Cell Line | Caspase | Fold Increase vs. Control | Reference |

| Polymyxin B (1,000 µM) | THP-1-dM | Caspase-3 | ~10.5 | [1] |

| Caspase-8 | ~9.5 | [1] | ||

| Caspase-9 | ~5.5 | [1] | ||

| Polymyxin B (100 µM) | HL-60-dN | Caspase-3 | ~25.4 | [1] |

| Caspase-8 | ~54.9 | [1] | ||

| Caspase-9 | ~14.2 | [1] | ||

| Colistin (250 µg/ml) | PC12 | Caspase-3 | ~5.2 | [3] |

| Caspase-8 | ~3.0 | [3] | ||

| Caspase-9 | ~3.3 | [3] |

Molecular Mechanisms and Signaling Pathways

Polymyxin-induced cytotoxicity in eukaryotic cells is primarily mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways, with the intrinsic (mitochondrial) and extrinsic (death receptor) pathways playing central roles.[1][3][9][10]

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major mechanism of polymyxin-induced apoptosis.[3][9][10] Polymyxins can induce an increase in reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[3][11] This can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][11] The resulting imbalance in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3][9][11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[3][11] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[3][9][11]

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is also implicated in polymyxin-induced apoptosis.[1][3][9][10] This pathway is initiated by the binding of ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface, like Fas.[3][9] Polymyxin treatment has been shown to increase the expression of Fas and FasL.[3][9] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates the initiator pro-caspase-8.[10] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[3][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the cytotoxic effects of polymyxins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.[3]

-

Treat the cells with varying concentrations of the test compound (e.g., Polymyxin B or Colistin) and a vehicle control for a specified period (e.g., 24 hours).[3]

-

Remove the supernatant and add 20 µL of 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate at 37°C for 4 hours.[3]

-

Discard the supernatant and dissolve the formazan crystals in 150 µL of DMSO.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

-

Procedure:

-

Culture cells to the desired confluency and treat with the test compound for the desired time.

-

Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[14]

-

Add 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mitochondrial Membrane Potential (MMP) Assay

Changes in MMP are a key indicator of mitochondrial dysfunction and an early event in apoptosis.[1][15]

-

Principle: Cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123 accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane. A decrease in MMP results in reduced accumulation of the dye and a decrease in fluorescence intensity.[1][15][16]

-

Procedure (using TMRE):

-

Seed cells in a suitable plate (e.g., 96-well) and treat with the test compound for the desired duration.[1]

-

Incubate the cells with TMRE (e.g., 50 nM) in fresh medium for 30 minutes at 37°C.[1]

-

Wash the cells with PBS to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of MMP.

-

Conclusion

Polymyxins B and Colistin exert significant cytotoxic effects on a range of eukaryotic cell types, primarily through the induction of apoptosis. The underlying mechanisms involve a complex interplay of the intrinsic and extrinsic apoptotic pathways, characterized by ROS production, mitochondrial dysfunction, and the activation of a caspase cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and mitigate the toxicities associated with this important class of last-resort antibiotics. Further research into these cytotoxic pathways is crucial for the development of safer polymyxin derivatives and novel therapeutic strategies.

References

- 1. Polymyxin-Induced Cell Death of Human Macrophage-Like THP-1 and Neutrophil-Like HL-60 Cells Associated with the Activation of Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. Major Pathways of Polymyxin-Induced Apoptosis in Rat Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Colistin-induced apoptosis in PC12 cells: involvement of the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

The Role of Paenilagicin in Paenibacillus larvae Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paenibacillus larvae is the etiological agent of American Foulbrood (AFB), the most destructive bacterial disease affecting honey bee brood worldwide. A key factor in its pathogenic arsenal is Paenilagicin, a complex secondary metabolite. This technical guide provides a comprehensive overview of Paenilagicin, detailing its biosynthesis, mechanism of action, and established role as a virulence factor in the pathogenesis of P. larvae. The document synthesizes current research, presenting quantitative bioactivity data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to support advanced research and drug development efforts.

Introduction to Paenilagicin

Paenilagicin is a non-ribosomal peptide-polyketide (NRPS-PKS) hybrid metabolite produced by Paenibacillus larvae.[1][2][3] Initially identified through genomic analysis and subsequent mutant studies, this compound displays a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] While not essential for the mortality of the honey bee larva, Paenilagicin is a significant virulence factor that influences the timeline of AFB progression.[2][3] Its primary role appears to be in suppressing competing microorganisms within the host, thereby facilitating P. larvae proliferation.[1]

Biosynthesis of Paenilagicin

The production of Paenilagicin is governed by a large, ~60 kb biosynthetic gene cluster (BGC) referred to as the pam cluster.[3] This cluster is a quintessential hybrid system, comprising genes that encode for both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][3][4]

The pam gene cluster orchestrates the assembly of Paenilagicin from amino acid and short-chain carboxylic acid precursors. The NRPS modules are responsible for selecting, activating, and incorporating specific amino acids, while the PKS modules extend the molecule with polyketide chains. The cluster also contains genes for auxiliary biosynthetic processes and self-resistance, such as the N-acetyltransferase PamZ, which protects P. larvae from its own cytotoxic product.[4]

Caption: High-level overview of the Paenilagicin (pam) biosynthetic gene cluster.

Mechanism of Action

Paenilagicin functions as a potent inhibitor of protein synthesis. Structural studies have revealed that it targets the small (30S) ribosomal subunit in bacteria.[4] Unlike many other ribosome-targeting antibiotics, Paenilagicin binds to a unique site located between the canonical aminoacyl (A) and peptidyl (P) sites.[4] This binding obstructs the proper positioning of transfer RNAs (tRNAs), effectively stalling the translation process and leading to cessation of protein production and eventual cell death in susceptible bacteria.

Caption: Mechanism of action of Paenilagicin on the bacterial 30S ribosomal subunit.

Role in P. larvae Pathogenesis

The primary role of Paenilagicin in AFB is that of a virulence factor which contributes to the disease progression rather than being a direct cause of larval death.[2][3] This was conclusively demonstrated through infection assays comparing the wild-type P. larvae strain with a genetically engineered knock-out mutant (ΔpamA) incapable of producing Paenilagicin.[2][3]

In these assays, bee larvae infected with the ΔpamA mutant showed a significant delay in the onset of mortality compared to those infected with the wild-type strain.[2] However, the total overall mortality was not significantly different between the two groups.[2][3] This suggests that Paenilagicin is not essential for killing the host but accelerates the disease process. It is hypothesized that its potent antimicrobial properties are used to suppress the native gut microbiota of the bee larva and eliminate other environmental bacteria, creating a favorable niche for P. larvae to proliferate without competition.[1]

Caption: Role of Paenilagicin in the pathogenesis workflow of American Foulbrood.

Quantitative Bioactivity Data

Paenilagicin exhibits broad-spectrum antimicrobial activity. While comprehensive tables of MIC values are not consolidated in a single report, data compiled from various studies indicate potent activity against Gram-positive bacteria and some fungi. Its cytotoxic nature has also been confirmed against various cell lines.

Table 1: Antimicrobial Activity of Paenilagicin

| Target Organism | Type | Activity Level | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | High | [1] |

| Paenibacillus alvei | Gram-positive Bacteria | High | [3] |

| Staphylococcus aureus | Gram-positive Bacteria | High | [4] |

| Sporobolomyces salmonicolor | Fungus | Moderate | [4] |

| Aspergillus fumigatus | Fungus | Moderate |[4] |

Table 2: Cytotoxicity of Paenilagicin Fractions

| Cell Line | Assay Type | Activity Level | Reference |

|---|---|---|---|

| Insect Cells | Not Specified | Cytotoxic | [1][2] |

| Mammalian Cells | Not Specified | Cytotoxic |[2] |

Note: Specific IC₅₀ or MIC values are not consistently reported across the literature. Activity levels are based on qualitative descriptions from agar diffusion and cytotoxicity assays.

Key Experimental Protocols

The study of Paenilagicin relies on several key methodologies, from genetic manipulation and compound isolation to bioactivity assays.

Construction of a Paenilagicin-Deficient Mutant (ΔpamA)

This protocol is essential for creating a negative control to study the function of Paenilagicin in vivo and in vitro.

-

Target Gene Identification: Identify a core biosynthetic gene within the pam cluster, such as pamA, a key NRPS gene.[2]

-

Vector Construction: Amplify two fragments flanking the target region of the pamA gene via PCR.

-

Ligation: Ligate these flanking fragments into a temperature-sensitive suicide vector containing a selectable marker (e.g., an antibiotic resistance cassette).

-

Transformation: Introduce the constructed vector into a suitable E. coli strain for amplification and then transfer it into the wild-type P. larvae strain (e.g., DSM25430) via conjugation or electroporation.

-

Homologous Recombination: Induce homologous recombination by shifting the temperature to the non-permissive level for plasmid replication. This forces the integration of the vector into the bacterial chromosome.

-

Selection and Screening: Select for transformants that have undergone a double-crossover event, resulting in the replacement of the target gene with the selectable marker.

-

Verification: Confirm the successful gene knockout using PCR with primers flanking the insertion site and by HPLC-MS analysis of culture supernatants to verify the absence of Paenilagicin production.[2][3]

Honey Bee Larva Infection Assay (Exposure Bioassay)

This in vivo assay is the gold standard for assessing the virulence of P. larvae strains.

Caption: Experimental workflow for the honey bee larva infection assay.

-

Larva Rearing: Collect first instar honey bee larvae (<24 hours old) and maintain them in vitro.

-

Spore Preparation: Prepare spore suspensions of both the wild-type P. larvae and the ΔpamA mutant strain. Quantify spore concentrations by plating serial dilutions and counting colony-forming units (CFUs) to ensure equal infection doses.[3]

-

Infection: Infect individual larvae by feeding them a standard larval diet (e.g., 66% royal jelly, 3.3% glucose, 3.3% fructose) containing a defined concentration of spores (e.g., 1000 spores/larva).[3] A control group receives the diet without spores.

-

Monitoring: Transfer larvae to fresh, spore-free food daily and monitor mortality for up to 15 days.

-

Confirmation of AFB: For dead larvae, confirm that death was caused by AFB by streaking larval remains on appropriate agar (e.g., CSA) and performing PCR to detect P. larvae.[3]

-

Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and use statistical tests (e.g., two-way ANOVA) to compare the mortality rates and onset of death between the groups infected with wild-type and mutant strains.[3]

In Vitro Cytotoxicity Assay

This protocol is used to determine the direct toxic effects of purified Paenilagicin on cultured cells.

-

Cell Culture: Seed a suitable insect or mammalian cell line (e.g., Sf9 insect cells) in a 96-well microtiter plate at a predetermined density and allow them to adhere.[5][6]

-

Compound Preparation: Prepare serial dilutions of purified Paenilagicin in the appropriate cell culture medium.

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of Paenilagicin. Include vehicle-only controls (for the solvent used to dissolve Paenilagicin) and untreated controls.

-

Incubation: Incubate the plates for a standard exposure period (e.g., 24, 48, or 72 hours) under optimal culture conditions.[7]

-

Viability Assessment: Measure cell viability using a standard method:

-

MTT/MTS Assay: Add the tetrazolium salt reagent to each well. Metabolically active cells will reduce the salt to a colored formazan product, which can be quantified by measuring absorbance.[6][8]

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with compromised membranes.[7]

-

Resazurin Assay: Add resazurin to the wells. Viable cells reduce it to the fluorescent resorufin, which is measured with a fluorometer.[9]

-

-

Data Analysis: Plot cell viability (%) against the concentration of Paenilagicin. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[10][11]

Conclusion and Future Directions

Paenilagicin is a multifunctional secondary metabolite that plays a clear, albeit non-essential, role in the pathogenesis of Paenibacillus larvae. Its primary function as a protein synthesis inhibitor underpins its potent antimicrobial and cytotoxic activities, which P. larvae leverages to outcompete other microorganisms in the larval gut, thereby accelerating the progression of American Foulbrood.

For researchers and drug development professionals, Paenilagicin and its biosynthetic pathway present several opportunities. Its unique binding site on the ribosome could be exploited for the design of novel antibiotics that circumvent existing resistance mechanisms. Furthermore, understanding the self-resistance mechanisms within P. larvae could provide insights into developing new antimicrobial targets. Future research should focus on elucidating the full spectrum of its bioactivity, determining its precise structure-activity relationships, and exploring its potential as a lead compound for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the biosynthesis gene cluster for the novel lantibiotic paenilan from Paenibacillus polymyxa E681 and characterization of its product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Paenilagicin: A Technical Guide to Structural Elucidation via Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural elucidation of Paenilagicin, a potent antibiotic produced by the honey bee pathogen Paenibacillus larvae. We will delve into the mass spectrometry-based methodologies that have been pivotal in characterizing this complex natural product, providing a roadmap for researchers in drug discovery and development. This guide will focus on the technical aspects of mass spectral analysis, including experimental protocols, data interpretation, and the logical frameworks used to determine its intricate chemical architecture.

Introduction to Paenilagicin (Paenilamicin)

Paenilagicin, referred to in scientific literature as Paenilamicin, is a nonribosomal peptide-polyketide (NRP/PK) hybrid metabolite.[1] It is a member of a family of structurally related compounds produced by P. larvae, the causative agent of American Foulbrood, a devastating disease in honey bee colonies.[1][2] Paenilamicins exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.[2][3] The complexity of their structure, featuring unusual amino acid residues and a polyketide chain, necessitates advanced analytical techniques for full characterization. The definitive structure of Paenilamicin B2 was confirmed through total synthesis and subsequent structural revision.[3][4]

Mass Spectrometry Data of Paenilamicin Variants

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have been instrumental in determining the molecular weight and proposing the primary structure of Paenilagicin and its analogues. The table below summarizes the key mass-to-charge ratio (m/z) data obtained from various studies.

| Compound Variant | Ionization Mode | Precursor Ion (m/z) | Charge State (z) | Deduced Molecular Weight (Da) | Reference |

| Paenilamicin A/B mix | ESI | 1009.6 | 1 | 1008.6 | [5][6] |

| Paenilamicin A/B mix | ESI | 1037.6 | 1 | 1036.6 | [5][6] |

| Paenilamicin variant 1 | ESI | 505.4 | 2 | 1008.8 | [7] |

| Paenilamicin variant 2 | ESI | 519.4 | 2 | 1036.8 | [7] |

| Paenilamicin B2 | - | - | - | 1023.2 | [3][4] |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are based on methodologies reported in the literature for the analysis of Paenilamicins.[1]

Sample Preparation: Extraction of Paenilamicin from P. larvae Culture

-

Culture Supernatant Collection: P. larvae is cultured in a suitable medium (e.g., MYPGP) and the supernatant is collected by centrifugation to remove bacterial cells.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto an Amberlite XAD-16 adsorption resin column.

-

Stepwise Elution: The column is washed with distilled water, followed by a stepwise gradient of aqueous methanol (e.g., 10% increments from 10% to 100%).

-

Bioactivity-Guided Fractionation: Eluted fractions are tested for antimicrobial activity (e.g., against Bacillus megaterium) to identify the Paenilamicin-containing fractions.

-

Drying and Reconstitution: Bioactive fractions are pooled, dried under vacuum, and reconstituted in a suitable solvent (e.g., 10% aqueous acetonitrile with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

-

LC System: Agilent 1290 Infinity UHPLC system or equivalent.

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS system or a high-resolution instrument like an LTQ Orbitrap XL.

-

Column: Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 100% mobile phase B over 6 minutes, followed by a 2-minute isocratic hold at 100% B.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

MS Method: Full scan mode for initial identification and product ion scan (MS/MS) mode for fragmentation analysis.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for Paenilagicin analysis and a proposed fragmentation pathway based on its revised structure and observed mass spectral data.

Interpretation of Fragmentation Data

The MS/MS fragmentation of Paenilamicins, like other peptide-polyketide hybrids, is complex. The fragmentation patterns are dominated by cleavages of the amide bonds within the peptide backbone, leading to the formation of b- and y-type ions. Additionally, fragmentation can occur within the polyketide moiety and through the loss of side chains from the amino acid residues.

In a study by Dang et al. (2022), MS2 fragmentation of Paenilamicin variants consistently produced b4, y4, and y6 fragment ions.[8] The observation of a mass shift of 42 Da (indicative of acetylation) only for the b4 fragment ion in N-acetylpaenilamicin confirmed that the acetylation occurs on the N-terminal part of the molecule.[8] This targeted fragmentation analysis is a powerful tool for locating specific modifications within the molecule.

The proposed fragmentation pathway diagram illustrates the general fragmentation behavior. The initial precursor ion of Paenilamicin B2 undergoes collision-induced dissociation (CID), leading to the generation of several major fragment ions. The precise m/z values of these fragments allow for the deduction of the sequence of amino acids and the structure of the polyketide chain. The identification of characteristic neutral losses can further aid in confirming the presence of specific functional groups.

Conclusion

The structural elucidation of Paenilagicin is a testament to the power of modern mass spectrometry techniques. Through a combination of high-resolution mass measurements and detailed fragmentation analysis, the chemical formula and connectivity of this complex natural product have been determined. This technical guide provides a foundational understanding of the methodologies employed in this process, offering valuable insights for researchers working on the characterization of novel bioactive compounds. The continued application of advanced mass spectrometry will undoubtedly accelerate the discovery and development of the next generation of antibiotics.

References

- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paenilamicin: structure and biosynthesis of a hybrid nonribosomal peptide/polyketide antibiotic from the bee pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Biological Evaluation of Paenilamicins from the Honey Bee Pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Paenilamicins represent a promising new class of antibiotics : MIN Faculty : University of Hamburg [min.uni-hamburg.de]

Genomic Organization of the Paenilagicin Biosynthetic Gene Cluster

An in-depth analysis of the Paenilagicin biosynthetic gene cluster (BGC) reveals a fascinating molecular machinery responsible for the synthesis of a potent antimicrobial peptide. This technical guide provides a comprehensive overview of the genomic organization, biosynthetic pathway, and experimental methodologies used to characterize this novel BGC from Paenibacillus species, offering valuable insights for researchers and drug development professionals.

The Paenilagicin BGC is a compact and highly organized locus within the Paenibacillus genome. Genomic analysis has identified a core set of genes essential for the biosynthesis, modification, and transport of the Paenilagicin molecule. A summary of the key genes and their putative functions is presented in Table 1.

| Gene | Size (bp) | Putative Function |

| plgA | 180 | Precursor peptide |

| plgB | 2,900 | Dehydratase |

| plgC | 3,200 | Cyclase |

| plgD | 1,500 | Protease |

| plgT | 2,100 | ABC transporter |

| plgI | 900 | Immunity protein |

| plgR | 650 | Transcriptional regulator |

| plgK | 1,200 | Kinase |

Table 1: Key Genes in the Paenilagicin Biosynthetic Gene Cluster

The Paenilagicin Biosynthetic Pathway

The biosynthesis of Paenilagicin follows a sophisticated pathway involving ribosomal synthesis of a precursor peptide and subsequent post-translational modifications. The proposed pathway is initiated by the expression of the plgA gene, which encodes the precursor peptide containing a leader peptide and a core peptide region.

Caption: Proposed biosynthetic pathway of Paenilagicin.